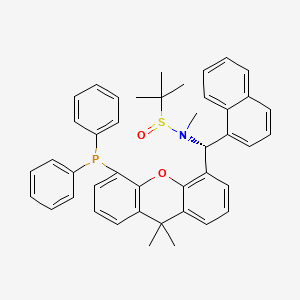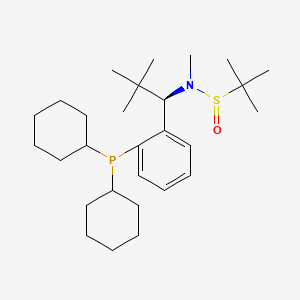
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a tert-butyl group, a dioxaborolane ring, and a triisopropylsilyl-ethynyl group attached to a naphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate typically involves multiple steps:
Formation of the dioxaborolane ring: This step involves the reaction of a boronic acid derivative with a diol under dehydrating conditions to form the dioxaborolane ring.
Attachment of the triisopropylsilyl-ethynyl group: This step is achieved through a Sonogashira coupling reaction, where an ethynyl group is coupled with a triisopropylsilyl group in the presence of a palladium catalyst.
Introduction of the tert-butyl carbamate group: This final step involves the reaction of the naphthalene derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene core or the dioxaborolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: It can be utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in boron-mediated reactions, while the triisopropylsilyl-ethynyl group can engage in interactions with various biomolecules. These interactions can modulate biological processes, making the compound useful in research and therapeutic applications.
相似化合物的比较
Similar Compounds
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-ethynyl)naphthalen-2-yl)carbamate
Uniqueness
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate is unique due to the presence of the triisopropylsilyl-ethynyl group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
属性
分子式 |
C32H48BNO4Si |
|---|---|
分子量 |
549.6 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-yl]carbamate |
InChI |
InChI=1S/C32H48BNO4Si/c1-21(2)39(22(3)4,23(5)6)18-17-24-15-14-16-25-19-26(34-29(35)36-30(7,8)9)20-27(28(24)25)33-37-31(10,11)32(12,13)38-33/h14-16,19-23H,1-13H3,(H,34,35) |
InChI 键 |
UASISWDKOMPSAG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)




![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)




![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)



